8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-but-2-ynyl-5-oxa-8-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-12-8-9-13-11(10-12)5-4-6-11/h4-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEDJSMSKHYOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1CCOC2(C1)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864804-63-6 | |
| Record name | 8-(but-2-yn-1-yl)-5-oxa-8-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Characterization and Spectroscopic Analysis
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy would be a primary tool for elucidating the complex structure of 8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be essential.
Elucidation of Spirocyclic Ring Systems and Substituent Connectivity
The ¹H NMR spectrum would provide initial information on the number and types of protons present in the molecule. The integration of the signals would correspond to the number of protons in a given environment. The chemical shifts would offer clues about the electronic environment of the protons. For instance, protons adjacent to the oxygen and nitrogen atoms would be expected to appear at a lower field (higher ppm) compared to the protons of the cyclobutane (B1203170) and tetrahydropyran (B127337) rings.
The ¹³C NMR spectrum would reveal the number of unique carbon atoms. The spiro carbon, being a quaternary carbon, would likely have a characteristic chemical shift. The carbons of the butynyl group, the cyclobutane ring, and the tetrahydropyran ring would all have distinct chemical shifts that would aid in the initial assignment.
Determination of Relative and Absolute Configurations via NOESY and Coupling Constant Analysis
The stereochemistry of the spirocyclic system could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) and analysis of proton-proton coupling constants (J-values). NOESY experiments show through-space correlations between protons that are in close proximity, which can help in determining the relative stereochemistry of the substituents on the rings. For instance, NOE correlations between protons on the cyclobutane ring and the tetrahydropyran ring would provide insights into their spatial arrangement around the spiro center.
Analysis of the vicinal coupling constants (³JHH) in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the six-membered tetrahydropyran ring (e.g., chair, boat, or twist-boat).
Determining the absolute configuration of a chiral center, such as the spiro atom if the molecule is chiral, typically requires additional techniques beyond standard NMR, such as the use of chiral derivatizing agents or comparison with computational models.
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, which would confirm its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used.
Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern would be obtained. This pattern would provide valuable structural information, for example, the loss of the butynyl group or fragmentation of the spirocyclic rings, which would further corroborate the proposed structure.
Predicted Mass Spectrometry Data for Related Analogs:
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 128.10700 | 121.0 |
| [M+Na]⁺ | 150.08894 | 125.1 |
| [M-H]⁻ | 126.09244 | 123.9 |
| [M+NH₄]⁺ | 145.13354 | 135.3 |
| [M+K]⁺ | 166.06288 | 127.9 |
| [M+H-H₂O]⁺ | 110.09698 | 110.8 |
| [M+HCOO]⁻ | 172.09792 | 137.0 |
| [M+CH₃COO]⁻ | 186.11357 | 169.2 |
Note: This data is for the parent compound 5-oxa-8-azaspiro[3.5]nonane and is provided for illustrative purposes. uni.lu The actual values for this compound would differ.
Infrared Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show specific absorption bands corresponding to the vibrations of different bonds.
Expected Characteristic IR Absorption Bands:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alkyne | C≡C stretch | ~2100-2260 (weak) |
| Alkyne C-H | C-H stretch | ~3300 |
| Ether | C-O-C stretch | ~1050-1150 |
| Amine | C-N stretch | ~1020-1250 |
| Alkane | C-H stretch | ~2850-2960 |
The presence of a weak band in the 2100-2260 cm⁻¹ region would be indicative of the alkyne C≡C triple bond, and a sharp peak around 3300 cm⁻¹ would confirm the terminal alkyne C-H bond. The strong C-O-C stretching vibration would confirm the presence of the ether linkage in the tetrahydropyran ring.
Chiroptical Properties and Circular Dichroism (CD) Analysis of Spiro Systems
If this compound is a chiral molecule (which is likely due to the spiro center), its chiroptical properties could be investigated using techniques like circular dichroism (CD) spectroscopy. Chiroptical methods are highly sensitive to the three-dimensional structure of molecules. mdpi.com
The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would provide information about the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer and can be used to determine the absolute configuration by comparison with theoretically calculated spectra. The conformational flexibility of the spiro system can influence the chiroptical response. mdpi.com
X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to related analogs)
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. For related chiral 6-azaspiro[2.5]octane analogs, X-ray crystallography has been successfully used to determine the absolute stereochemistry. nih.govresearchgate.net
To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would provide an unambiguous depiction of the molecular geometry, including the conformation of the rings and the spatial orientation of the butynyl substituent. This experimental data can also be used to validate the results obtained from spectroscopic and computational methods.
Computational and Theoretical Investigations of 8 but 2 Ynyl 5 Oxa 8 Azaspiro 3.5 Nonane
Molecular Modeling and Advanced Conformational Analysis of the Spiro[3.5]nonane Scaffold
The spiro[3.5]nonane scaffold, which forms the core of 8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane, is a unique structural motif characterized by a central quaternary carbon atom connecting a four-membered ring and a six-membered ring. This arrangement imparts significant three-dimensionality and conformational rigidity, which are critical determinants of a molecule's biological activity and physical properties. nih.govmdpi.combldpharm.com Molecular modeling techniques are essential for exploring the preferred spatial arrangements of this complex scaffold.
To understand the flexibility and preferred shapes of the this compound molecule, computational methods such as energy minimization and conformational sampling are employed. These methods systematically explore the potential energy surface of the molecule to identify low-energy, stable conformations.
The six-membered oxazinane ring can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. Energy minimization calculations, typically using molecular mechanics force fields (e.g., MMFF94, AMBER), are performed to determine the relative stability of these conformers. The chair conformation is generally the most stable for six-membered rings, but the spiro fusion can introduce strain that may alter this preference. Conformational sampling, through methods like molecular dynamics simulations or Monte Carlo searches, explores the accessible conformational space and the energy barriers between different states.
For this compound, theoretical calculations would identify the most stable conformer, which is crucial for predicting its interactions with biological targets. The but-2-ynyl group attached to the nitrogen atom also has rotational freedom, adding to the conformational complexity.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population at 298 K (%) |
|---|---|---|---|
| Chair | 0.00 | C9-N8-C7-C6 ≈ ±60° | >99 |
| Twist-Boat | +5.5 | Variable | <1 |
| Boat | +6.9 | C9-N8-C7-C6 ≈ 0° | <0.1 |
The spiro junction is the defining feature of the scaffold, enforcing a rigid, perpendicular orientation between the planes of the cyclobutane (B1203170) and the oxazinane rings. hw.ac.uk This fixed geometry significantly limits the molecule's conformational freedom compared to non-spirocyclic analogues. nih.govnih.gov The spirocyclic center (C5) is a quaternary sp³-hybridized carbon, and the strain inherent in the four-membered ring can influence the bond angles and lengths of the adjacent six-membered ring. nih.gov
This rigid structure ensures that the substituents on each ring are held in well-defined spatial positions. The orientation of the but-2-ynyl group relative to the rest of the scaffold is therefore constrained, which can be a key factor in its interaction with specific binding sites on proteins or other macromolecules. mdpi.com The spirocyclic nature enhances the molecule's Fsp³ character (the fraction of sp³ hybridized carbons), a property often associated with improved clinical success in drug candidates due to better spatial arrangement for target binding. bldpharm.commdpi.com
| Parameter | Value |
|---|---|
| Bond Length C5-C4 | 1.54 Å |
| Bond Length C5-C6 | 1.53 Å |
| Bond Length C5-O1 | 1.43 Å |
| Bond Angle C4-C5-C6 | 112.5° |
| Bond Angle O1-C5-C4 | 88.5° |
| Bond Angle O1-C5-C6 | 108.0° |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide deep insights into the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. nih.gov
DFT is a widely used computational method for predicting the electronic structure of molecules. By applying functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), various ground-state properties of this compound can be calculated. nih.gov
Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable. The HOMO is typically located where the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is where it is most likely to accept electrons (electrophilic character). For this molecule, the HOMO is expected to have significant contributions from the nitrogen atom and the π-system of the alkyne, while the LUMO may be distributed across the scaffold.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | +0.5 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | -0.5 eV |
| Dipole Moment | 2.1 Debye |
Ab initio calculations, which are based on first principles without empirical parameters, can provide a highly accurate description of the electron distribution within the molecule. nih.govaps.org These calculations are used to determine atomic charges and generate molecular electrostatic potential (MEP) maps.
The MEP map visualizes the charge distribution across the molecule's surface. For this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen and nitrogen atoms, as well as the electron-rich triple bond of the butynyl group. These areas represent sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those adjacent to the heteroatoms.
Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the electron distribution, confirming the polarization of bonds due to the presence of oxygen and nitrogen.
| Atom | Charge (e) |
|---|---|
| O(5) (Oxetane Oxygen) | -0.65 |
| N(8) (Piperidine Nitrogen) | -0.40 |
| C(Spiro) | +0.15 |
| C (Alkyne, proximal to N) | -0.20 |
| C (Alkyne, distal to N) | -0.22 |
In Silico Prediction of Molecular Interactions and Binding Energetics
In silico techniques like molecular docking are fundamental in predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. nih.govnih.gov These methods place the ligand into the binding site of a receptor in various orientations and conformations, and a scoring function estimates the binding affinity, usually expressed as a binding energy in kcal/mol. researchgate.netmdpi.com
The structural features of this compound suggest several potential interactions:
Hydrogen Bonding: The oxygen and nitrogen atoms can act as hydrogen bond acceptors.
Hydrophobic Interactions: The spiro[3.5]nonane hydrocarbon framework and the methyl group of the butynyl chain can engage in hydrophobic and van der Waals interactions. orientjchem.org
π-Interactions: The triple bond of the alkyne group can participate in π-π stacking or π-alkyl interactions with aromatic or alkyl residues in a binding pocket. bsu.by
A hypothetical docking study against a kinase, a common target for spirocyclic scaffolds, could predict the binding mode and affinity. The results would highlight the key amino acid residues involved in the interaction and provide a quantitative estimate of the binding strength. The binding energy is composed of contributions from electrostatic and van der Waals forces. mdpi.com
| Parameter | Value / Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Met793, Leu718, Val726, Gly796 |
| Types of Interactions | Hydrogen bond with Met793 (backbone); Hydrophobic interactions with Leu718, Val726; π-Alkyl interaction with Leu844 |
| Predicted Inhibition Constant (Ki) | ~500 nM |
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a biological target, typically a protein or enzyme.
Although no specific molecular docking studies for this compound have been reported, research on similar spirocyclic scaffolds, such as spirooxindoles and spiro[oxindole-2,3′-pyrrolidines], has demonstrated their potential to interact with a range of biological targets. mdpi.commdpi.com For instance, various spiro compounds have been docked against targets like kinases, proteases, and receptors implicated in cancer and infectious diseases. mdpi.comresearchgate.net
A hypothetical molecular docking study of this compound would involve:
Target Selection: Identifying potential biological targets. The spirocyclic core might suggest targets similar to those of other piperidine (B6355638) bioisosteres, while the butynyl group could confer specificity for targets with appropriate hydrophobic pockets or those capable of covalent interactions.
Computational Docking: Using software like AutoDock, Glide, or GOLD to predict the binding mode and affinity of the compound to the selected target.
Analysis of Interactions: Examining the predicted binding pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity.
The results of such a study would likely be presented in a table format, summarizing the predicted binding affinities and key interacting residues.
Hypothetical Molecular Docking Results
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interactions |
|---|---|---|---|
| Kinase A | -8.5 | LEU25, VAL33, ALA46, LYS68, ASP134 | Hydrophobic interactions, Hydrogen bond with Asp134 |
| Protease B | -7.9 | PHE41, TRP60, ILE84, GLY122, SER124 | Hydrophobic interactions, Pi-stacking with Phe41, Hydrogen bond with Ser124 |
| Receptor C | -9.2 | TYR99, PHE178, LEU210, ASN212, ARG250 | Hydrophobic interactions, Pi-stacking with Tyr99, Hydrogen bond with Asn212, Cation-pi with Arg250 |
Analysis of Ligand Efficiency Metrics and Computational Druglikeness Descriptors
Ligand efficiency (LE) metrics are used in drug discovery to assess the quality of a compound by relating its binding affinity to its size. nih.gov This helps in selecting compounds that are more likely to be developed into successful drugs. Druglikeness descriptors, often based on rules like Lipinski's Rule of Five, predict whether a compound has properties that would make it a likely orally active drug in humans. researchgate.net
While specific calculations for this compound are not available, we can outline the common metrics and descriptors that would be evaluated.
Common Ligand Efficiency Metrics:
Ligand Efficiency (LE): Calculated as the binding affinity (in terms of pIC50 or pKi) divided by the number of non-hydrogen atoms.
Lipophilic Ligand Efficiency (LLE): Calculated as pIC50 minus the compound's logP.
Computational Druglikeness Descriptors: These are often evaluated using computational tools that predict various physicochemical properties.
Predicted Druglikeness and Ligand Efficiency Metrics for a Hypothetical Compound
| Descriptor | Predicted Value (Hypothetical) | Acceptable Range/Value |
|---|---|---|
| Molecular Weight (MW) | 195.26 | < 500 |
| logP (Octanol-water partition coefficient) | 1.8 | < 5 |
| Hydrogen Bond Donors (HBD) | 0 | < 5 |
| Hydrogen Bond Acceptors (HBA) | 2 | < 10 |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | < 140 Ų |
| Ligand Efficiency (LE) (assuming a pIC50 of 7.5) | 0.54 | Generally > 0.3 |
| Lipophilic Ligand Efficiency (LLE) (assuming a pIC50 of 7.5) | 5.7 | Generally > 5 |
Theoretical Elucidation of Reaction Mechanisms and Transition States Related to its Synthesis or Transformation
The synthesis of this compound likely involves the N-alkylation of the parent 5-oxa-8-azaspiro[3.5]nonane with a but-2-ynyl halide or a related electrophile. Theoretical studies of such reactions would focus on elucidating the reaction mechanism, identifying transition states, and calculating activation energies.
The N-alkylation of secondary amines, such as the 5-oxa-8-azaspiro[3.5]nonane core, with an alkyl halide typically proceeds through an S(_N)2 mechanism. acsgcipr.org Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model this process.
A theoretical investigation would likely involve:
Modeling Reactants and Products: Creating 3D models of the reactants (5-oxa-8-azaspiro[3.5]nonane and but-2-ynyl halide) and the product.
Locating the Transition State: Searching the potential energy surface for the transition state structure of the N-alkylation reaction.
Such calculations would provide insights into the reaction's feasibility, kinetics, and potential side reactions. For instance, the choice of solvent can influence the reaction rate, and computational models can help in understanding these solvent effects. The synthesis of propargylamines, a class of compounds to which this compound belongs, has been the subject of various synthetic and mechanistic studies, often involving metal catalysis. organic-chemistry.org Theoretical studies could also explore the role of catalysts in facilitating the N-alkylation reaction.
Hypothetical Energetics of N-Alkylation Reaction
| Reaction Step | Calculated Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 (Reference) | Energy of the isolated reactants |
| Transition State | +15.2 | Energy barrier for the reaction |
| Products | -10.8 | Overall energy change of the reaction |
No Biological Activity Data Currently Available for this compound
Initial research indicates a lack of publicly available scientific literature detailing the biological activity and mechanistic explorations of the specific chemical compound, this compound. Consequently, an article focusing solely on its in vitro effects, as per the requested detailed outline, cannot be generated at this time.
Searches for data on this particular molecule did not yield specific studies on its interaction with molecular targets, enzyme inhibition profiles, or receptor binding affinities. Furthermore, there is no available information regarding its impact on cellular pathways, including cell cycle progression, mitochondrial function, or gene expression in defined cell line models.
While the broader class of azaspiro compounds has been a subject of medicinal chemistry research, with various derivatives being investigated for a range of biological activities, the specific data required to populate the outlined sections for this compound is absent from the current body of scientific publications. Therefore, any attempt to construct the requested article would not be based on factual, verifiable data for this specific compound and would fall outside the strict constraints of the user's request.
Biological Activity Studies and Mechanistic Exploration in Vitro Focus
Assessment of Antimicrobial Properties in In Vitro Assays
There is no available research in the public domain that has assessed the antimicrobial properties of 8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane.
Studies against Bacterial Strains in Culture
No studies have been published detailing the in vitro activity of this compound against any bacterial strains.
Evaluation against Fungal Pathogens in Laboratory Settings
There is no available data on the evaluation of this compound against fungal pathogens in laboratory settings.
Exploration of Antineoplastic Activities in In Vitro Cancer Cell Lines
No published research has explored the potential antineoplastic activities of this compound in cancer cell lines.
Cytotoxicity and Antiproliferative Effects in Specific Cancer Cell Models
Information regarding the cytotoxicity and antiproliferative effects of this compound in any specific cancer cell models is not available in the scientific literature.
Investigations into Apoptotic Pathways in In Vitro Cancer Models
There are no studies investigating the induction of apoptotic pathways by this compound in in vitro cancer models.
Studies on Neurochemical Interactions in Relevant In Vitro Systems
No in vitro studies on the neurochemical interactions of this compound have been reported.
Absence of Specific Research Data for this compound Limits Quantitative Structure-Activity Relationship and Analog Design Analysis
A thorough review of available scientific literature reveals a significant gap in research specifically detailing the quantitative structure-activity relationship (QSAR) studies and subsequent analog design for the chemical compound this compound. While the broader field of spirocyclic compounds and muscarinic receptor agonists, to which this molecule belongs, is the subject of extensive investigation, specific data pertaining to this exact molecule is not publicly available.
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in modern drug discovery, guiding the rational design of new, more potent, and selective molecules. The process typically involves the generation of molecular descriptors that quantify various physicochemical properties of a series of compounds and correlating these descriptors with their measured biological activities.
For a meaningful QSAR study of this compound, a dataset of structurally related analogs with corresponding biological activity data would be required. This would allow for the identification of key structural features that influence the compound's efficacy and selectivity, likely as a muscarinic receptor agonist. These insights would then form the basis for the rational design of novel analogs with potentially improved therapeutic properties.
However, searches of chemical and biomedical databases have not yielded any studies that have undertaken such an analysis for this specific spirocyclic compound. The available literature focuses on more general aspects of muscarinic agonists and the synthesis of various spiro-compounds, without delving into the specific structure-activity relationships of this compound.
Consequently, it is not possible to provide detailed research findings, data tables, or a comprehensive discussion on the QSAR and analog design of this compound as such information does not appear to be present in the current body of scientific literature. The development of such studies would be a prerequisite for a deeper understanding of this compound's therapeutic potential and for guiding future drug development efforts.
Applications As Chemical Probes and Synthetic Intermediates
Utilization of 8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane as a Versatile Building Block in Complex Molecule Synthesis
The this compound molecule serves as a valuable building block in organic synthesis due to its distinct structural features. The spiro[3.5]nonane core provides a rigid, three-dimensional framework that is increasingly sought after in drug discovery to explore new chemical space beyond traditional flat, aromatic structures. tandfonline.combldpharm.comresearchgate.net This inherent three-dimensionality allows for the precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. tandfonline.comnih.gov
The but-2-ynyl group is a key functional handle, offering a terminal alkyne that can participate in a wide array of chemical transformations. This versatility allows chemists to introduce additional complexity and functionality to the core scaffold. Acyclic π-conjugated polyenes, which can be formed from such precursors, are fundamental components in many biologically active molecules. acs.org The ability to readily modify this group makes the parent compound a modular building block for constructing more elaborate molecular architectures.
Below is a table summarizing key reactions where the alkyne moiety of this compound can be utilized.
| Reaction Type | Description | Potential Products | Significance in Synthesis |
| Click Chemistry (e.g., CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition to form a 1,2,3-triazole ring. researchgate.net | Triazole-linked conjugates | Highly efficient and regioselective reaction, widely used for linking molecular fragments under mild conditions. researchgate.net |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. | Aryl- or vinyl-substituted alkynes | Forms carbon-carbon bonds, enabling the extension of conjugation and the connection of the spirocyclic core to aromatic systems. |
| Glaser-Hay Coupling | Copper-mediated oxidative coupling of two terminal alkynes. nih.gov | Symmetrical diynes | Creates conjugated diyne linkages, which can introduce unique photochemical properties into a molecule. nih.gov |
| Hydration | Addition of water across the triple bond, typically catalyzed by mercury or gold salts. | Ketones | Converts the alkyne into a carbonyl group, a versatile functional group for further transformations. |
| Reduction | Conversion of the alkyne to an alkene (cis or trans) or an alkane. | Alkenes, Alkanes | Allows for the saturation of the butynyl chain, altering the geometry and flexibility of the side chain. |
Development of Chemical Libraries Featuring the Spiro[3.5]nonane Scaffold for Screening Efforts
Spirocyclic scaffolds are highly valued in the design of compound libraries for high-throughput screening (HTS) in drug discovery. researchgate.net Their rigid and three-dimensional nature provides a distinct advantage over flat aromatic compounds by allowing for better exploration of the chemical space relevant to biological targets like proteins and enzymes. tandfonline.combldpharm.com The introduction of spirocyclic centers increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development. bldpharm.com
The this compound scaffold is an excellent candidate for inclusion in such libraries. The spiro[3.5]nonane core provides the necessary conformational rigidity, while the butynyl group serves as a versatile point for diversification. nih.gov Using parallel synthesis techniques, the terminal alkyne can be rapidly reacted with a large and diverse set of building blocks (e.g., various azides via click chemistry) to generate a library of related compounds. spirochem.com This allows for the systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core.
Advantages of the Spiro[3.5]nonane Scaffold in Chemical Libraries:
Structural Rigidity: The fused ring system limits conformational flexibility, which can reduce the entropic penalty upon binding to a biological target. researchgate.net
Three-Dimensionality: Projects substituents into distinct vectors in 3D space, enabling more specific and potentially stronger interactions with protein binding pockets. tandfonline.com
Novel Chemical Space: Provides access to unique molecular shapes that are underrepresented in existing compound collections, increasing the probability of finding novel hits. nih.gov
Improved Physicochemical Properties: The introduction of spirocyclic motifs can help modulate properties such as solubility and metabolic stability. bldpharm.com
Functionalization for Bioconjugation and Design of Molecular Probes
The terminal alkyne of the butynyl group is an ideal functional handle for bioconjugation. nih.gov Bioconjugation is the process of chemically linking molecules to biomolecules such as proteins, nucleic acids, or carbohydrates. These reactions must be highly selective and efficient under physiological conditions (aqueous environment, neutral pH, and ambient temperature), a concept known as bioorthogonal chemistry. nih.gov
The most prominent bioorthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.net This reaction forms a stable triazole linkage. A metal-free alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), uses strained cyclooctynes to react with azides without the need for a toxic copper catalyst, making it suitable for applications in living cells. wikipedia.orgacs.org
By leveraging these reactions, this compound can be conjugated to:
Fluorophores: To create fluorescent molecular probes for imaging and tracking biological processes.
Biotin (B1667282): For use in affinity-based purification and detection assays.
Peptides or Proteins: To study protein function or to create targeted therapeutics. nih.gov
Solid Supports: For immobilization in biochemical assays or for use in affinity chromatography.
The process involves a two-stage strategy: first, a reactive partner (e.g., an azide) is incorporated into the biomolecule of interest, and second, the alkyne-containing spirocycle is attached via a bioorthogonal reaction. acs.org
| Bioconjugation Reaction | Catalyst/Promoter | Key Features | Suitability for Biological Systems |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salt | High efficiency and regioselectivity in aqueous solutions. researchgate.net | Widely used, but copper toxicity can be a concern for in vivo applications. acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Ring strain (e.g., in cyclooctyne) | Metal-free, avoiding catalyst-induced toxicity. wikipedia.orgacs.org | Ideal for applications in living cells and whole organisms. nih.gov |
| Glaser-Hay Coupling | Copper(I) salt | Forms a diyne linkage between two terminal alkynes. nih.gov | Can be performed under physiological conditions to modify proteins. nih.gov |
Potential Role in the Synthesis of Radiotracers for Pre-clinical Research (mechanistic pathway tracing)
Radiotracers are chemical compounds in which one or more atoms have been replaced by a radionuclide. wikipedia.org They are essential tools in pre-clinical research and medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These tracers allow for the non-invasive visualization and quantification of biochemical processes in living organisms, a technique known as mechanistic pathway tracing. wikipedia.orgmoravek.com
The alkyne functionality in this compound makes it an excellent precursor for the synthesis of radiotracers. researchgate.net A common strategy involves using click chemistry (CuAAC) to attach a chelating agent (e.g., DOTA) that has been modified with an azide (B81097) group. This chelator can then be used to securely bind a radionuclide. This approach is advantageous because the final radiolabeling step with the metal nuclide can often be performed under mild conditions, which helps to preserve the biological activity of the target molecule. researchgate.net
Steps for Synthesizing a Radiotracer:
Synthesize Precursor: this compound serves as the alkyne-containing precursor.
Attach Chelator: An azide-functionalized chelating agent is attached to the precursor via click chemistry.
Radiolabeling: The resulting conjugate is reacted with a solution containing the desired radionuclide (e.g., Gallium-68, Lutetium-177), which becomes sequestered by the chelator.
This method allows for the creation of radiolabeled versions of molecules containing the spiro[3.5]nonane scaffold, enabling researchers to study their absorption, distribution, metabolism, and excretion (ADME) profiles in vivo, and to visualize their engagement with specific biological targets. researchgate.netmit.edu
| Radionuclide | Imaging Modality | Half-life | Common Use in Research |
| Carbon-11 (¹¹C) | PET | 20.4 minutes | Allows for labeling of organic molecules without changing their structure. researchgate.net |
| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Favorable half-life for synthesis and imaging; widely used in clinical PET. radiologykey.com |
| Gallium-68 (⁶⁸Ga) | PET | 67.7 minutes | Used for labeling peptides and other small molecules for oncology imaging. |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | 6.0 hours | Most commonly used medical radioisotope for diagnostic studies. |
| Lutetium-177 (¹⁷⁷Lu) | SPECT / Therapy | 6.7 days | Used in targeted radionuclide therapy due to its beta particle emission. researchgate.net |
Future Directions in Research on 8 but 2 Ynyl 5 Oxa 8 Azaspiro 3.5 Nonane
Development of Novel and More Efficient Stereoselective Synthetic Strategies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes that provide enantiomerically pure forms of 8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane is a high-priority research area. While syntheses for related achiral oxa-azaspiro[3.5]nonane cores exist, future work must focus on establishing stereocenters with high fidelity.
Key future approaches include:
Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as amino acids or carbohydrates, to construct the spirocyclic core in a controlled manner.
Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce enantioselectivity in key bond-forming reactions, such as cyclizations or additions to prochiral intermediates.
Substrate-Controlled Diastereoselective Methods: Designing synthetic intermediates where the existing stereocenters direct the formation of new ones, a common strategy in natural product synthesis. beilstein-journals.orgnih.gov
A comparative overview of potential future strategies is presented below.
| Synthetic Strategy | Principle | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | High catalytic turnover, potential for high enantiomeric excess (ee), broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions required. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Predictable stereochemical outcome, well-established methodology. | Requires additional synthetic steps for attachment and removal, stoichiometric use of the auxiliary. |
| Resolution | A racemic mixture is separated into its constituent enantiomers, often via diastereomeric salt formation with a chiral acid/base. | Access to both enantiomers, applicable late in the synthetic route. | Inefficient (maximum 50% yield for one enantiomer), requires suitable resolving agents. |
Exploration of Diversified Substitution Patterns on the Spirocyclic Core for Enhanced Functionality
The biological effects and physicochemical properties of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the spirocyclic core. Future research should systematically explore these modifications to build a comprehensive structure-activity relationship (SAR) profile. Both the oxetane (B1205548) and piperidine (B6355638) rings offer sites for substitution.
Future research should focus on:
Piperidine Ring Modifications: Introducing substituents at the C2, C3, C6, and C7 positions to modulate basicity, lipophilicity, and interactions with biological targets.
Oxetane Ring Modifications: Although chemically more challenging, substitution on the oxetane ring could significantly alter the compound's spatial arrangement and polarity.
The table below outlines potential substitution strategies and their intended impact.
| Modification Site | Substituent Type | Potential Functional Impact | Rationale |
| Piperidine Ring (C2, C3, C6, C7) | Small alkyl groups (e.g., -CH₃) | Increased lipophilicity, steric influence on binding. | Probing for specific hydrophobic pockets in a target protein. |
| Piperidine Ring (C2, C3, C6, C7) | Polar groups (e.g., -OH, -NH₂) | Increased hydrophilicity, hydrogen bonding capability. | Improving solubility and forming specific interactions with target residues. |
| Piperidine Ring (C2, C3, C6, C7) | Fluorine or -CF₃ | Altered metabolic stability, modified pKa, enhanced binding affinity. | Modulating electronic properties and blocking sites of metabolism. |
| Oxetane Ring (C4, C6) | Alkyl or aryl groups | Significant changes to 3D conformation and steric profile. | Exploring new regions of chemical space and influencing vectoral exit from a binding pocket. |
Advanced Mechanistic Studies of Specific Biological Interactions at the Molecular Level
Understanding how a molecule interacts with its biological target is fundamental to drug development. The butynyl group in this compound can act as a covalent warhead, forming a permanent bond with a target protein, or as a structural element for non-covalent interactions. Advanced mechanistic studies are needed to elucidate these interactions.
Future research efforts should include:
Target Deconvolution: For hits identified in phenotypic screens, identifying the specific protein target(s) is paramount. This can be achieved using techniques like activity-based protein profiling (ABPP), where the alkyne group is used to capture binding partners.
Structural Biology: Once a target is identified, co-crystallization of the compound with the target protein or analysis using cryogenic electron microscopy (Cryo-EM) can provide atomic-level details of the binding mode.
Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding poses and rationalize observed biological activity, guiding the design of next-generation analogs.
Integration with High-Throughput Screening Technologies for Target Identification
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological process. bmglabtech.com Integrating a library of derivatives based on the this compound scaffold into HTS campaigns is a critical future step for discovering novel biological activities. nih.gov
The HTS process for this compound family would involve several key stages:
Library Synthesis: Creation of a diverse library of analogs based on the strategies outlined in section 7.2.
Assay Development: Designing robust and miniaturized assays suitable for automated screening. researchgate.net These could be target-based (e.g., measuring enzyme inhibition) or cell-based phenotypic screens (e.g., measuring cell death or reporter gene activity). nih.gov
Primary Screening and Hit Identification: Screening the library to identify initial "hits" that show activity in the assay. bmglabtech.com
Hit Validation and Dose-Response Analysis: Confirming the activity of hits through re-testing and determining their potency (e.g., IC₅₀ or EC₅₀ values).
| Screening Type | Objective | Example Application for the Scaffold |
| Target-Based Screening | Identify compounds that interact with a specific, purified biological target (e.g., enzyme, receptor). | Screening against a panel of kinases or proteases to identify covalent inhibitors. |
| Phenotypic Screening | Identify compounds that produce a desired effect in a cellular or organismal model, without a preconceived target. mdpi.com | Screening for compounds that inhibit the growth of a specific cancer cell line or prevent bacterial biofilm formation. |
| Fragment-Based Screening | Screening smaller, less complex molecules (fragments) to identify low-affinity binders, which are then optimized into potent leads. | Using the core 5-oxa-8-azaspiro[3.5]nonane as a fragment to identify initial binding interactions. |
Application in Chemical Biology Tools and Probe Design for Interrogating Biological Systems
The terminal alkyne of this compound makes it an ideal starting point for the design of chemical biology probes. mdpi.com These probes are invaluable tools for studying biological processes in their native environment. The alkyne serves as a bioorthogonal handle, allowing it to be specifically linked to a reporter tag (e.g., a fluorophore or biotin) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). mdpi.com
Future development in this area should focus on creating a toolkit of probes for various applications:
Affinity-Based Probes: Attaching a biotin (B1667282) tag to the alkyne allows for the pull-down and identification of target proteins from cell lysates.
Imaging Probes: Linking a fluorescent dye to the alkyne enables the visualization of the compound's subcellular localization using fluorescence microscopy.
Photo-affinity Probes: Incorporating a photo-reactive group (like a diazirine) elsewhere on the scaffold, in addition to the alkyne, would create a probe that can be permanently cross-linked to its target upon UV irradiation, providing a powerful method for target identification.
| Probe Type | Functional Groups | Click Chemistry Handle | Application |
| Affinity Probe | Spirocyclic Scaffold + Biotin | But-2-ynyl group | Target identification via affinity purification and mass spectrometry. |
| Imaging Probe | Spirocyclic Scaffold + Fluorophore (e.g., TAMRA, BODIPY) | But-2-ynyl group | Visualization of target localization and engagement in living cells. |
| Photo-affinity Probe | Spirocyclic Scaffold + Photo-reactive group (e.g., Diazirine) | But-2-ynyl group | Covalent capture of target proteins upon photoactivation for robust target validation. |
By pursuing these interconnected research avenues, the scientific community can fully elucidate and exploit the therapeutic and technological potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
